REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl[CH2:8][CH2:9]Cl.[I-].[K+].[C:13]([O:19][CH3:20])(=[O:18])[CH2:14][C:15]([CH3:17])=[O:16]>CN(C)C(=O)C>[C:15]([C:14]1([C:13]([O:19][CH3:20])=[O:18])[CH2:9][CH2:8]1)(=[O:16])[CH3:17] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
662.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1161.2 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
464.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
696.7 g
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by a reaction at 100° C. for 13 hours
|
Duration
|
13 h
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
WASH
|
Details
|
the resulting filtrate was washed with two portions of 5% by weight hydrochloric acid
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
EXTRACTION
|
Details
|
The washing with the aqueous layer was extracted with 999.7 g of 1,2-dichloroethane
|
Type
|
EXTRACTION
|
Details
|
The extract with the organic layer
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill off 1,2-dichloroethane
|
Type
|
DISTILLATION
|
Details
|
was subjected to distillation under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |